molecular formula C8H5F2NO4 B13582295 6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid

6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid

Cat. No.: B13582295
M. Wt: 217.13 g/mol
InChI Key: FLKIUWNYPDJWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid is a synthetic organic compound characterized by its unique structure, which includes an indane core with amino and carboxylic acid functional groups, as well as two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indane Core: The indane core can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Amination and Carboxylation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the indane core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-5-carboxylate: This compound shares a similar core structure but differs in the position of the carboxylate group and the presence of a methyl ester.

    4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another compound with a similar indane core but different functional groups and substitution patterns.

Uniqueness: 6-Amino-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid stands out due to its specific combination of functional groups and fluorine atoms, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H5F2NO4

Molecular Weight

217.13 g/mol

IUPAC Name

6-amino-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C8H5F2NO4/c9-8(10)14-5-2-3(11)1-4(7(12)13)6(5)15-8/h1-2H,11H2,(H,12,13)

InChI Key

FLKIUWNYPDJWFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)OC(O2)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.